4-methanesulfinylbutan-2-amine hydrochloride

Description

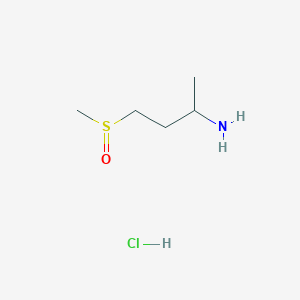

4-Methanesulfinylbutan-2-amine hydrochloride is a secondary amine hydrochloride characterized by a methanesulfinyl (–S(O)CH₃) functional group at the fourth carbon of a butan-2-amine backbone. Its molecular formula is C₅H₁₂NOS·HCl, with a monoisotopic mass of 135.0718 Da . The sulfinyl group confers polarity, enhancing solubility in polar solvents compared to non-sulfonated analogs. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesis, particularly in medicinal chemistry and biotechnology applications .

Properties

IUPAC Name |

4-methylsulfinylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS.ClH/c1-5(6)3-4-8(2)7;/h5H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWJILQNFPJGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfinylbutan-2-amine hydrochloride typically involves the reaction of 4-methanesulfinylbutan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

Starting Material: 4-methanesulfinylbutan-2-amine.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is conducted at room temperature with constant stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

Batch Processing: The starting material and hydrochloric acid are added to a reactor.

Controlled Environment: The reaction is carried out under a controlled environment to maintain the desired temperature and pressure.

Purification: The product is purified using crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfinylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Lithium aluminum hydride, ether solvent, and low temperature.

Substitution: Alkyl halides, base (e.g., sodium hydroxide), and solvent (e.g., ethanol).

Major Products Formed

Oxidation: 4-methanesulfonylbutan-2-amine hydrochloride.

Reduction: 4-methylsulfanylbutan-2-amine hydrochloride.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

4-Methanesulfinylbutan-2-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methanesulfinylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. The sulfinyl group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-methanesulfinylbutan-2-amine hydrochloride with structurally or functionally related amine hydrochlorides, emphasizing physicochemical properties, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Methanesulfinyl vs. Methanesulfonyl: The sulfinyl group (–S(O)–) in 4-methanesulfinylbutan-2-amine HCl is less oxidized than the sulfonyl group (–SO₂–) in ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl. This difference impacts polarity and reactivity; sulfinyl groups are more nucleophilic, whereas sulfonyl groups are electron-withdrawing .

Branched Alkyl Chains :

- Methylhexanamine HCl (DMAA) and 4-methoxy-4-methylpentan-1-amine HCl feature branched alkyl chains, enhancing lipophilicity compared to the linear butan-2-amine backbone of the target compound. This structural variance influences membrane permeability and metabolic stability .

Aromatic vs.

Pharmacological and Industrial Relevance

- 4-Methanesulfinylbutan-2-amine HCl : Polar sulfinyl group may enhance aqueous solubility, making it advantageous for formulations requiring high bioavailability. Its role as a pharmaceutical intermediate is critical in developing CNS-targeted therapies .

- DMAA: Known for stimulant properties, DMAA has been used in pre-workout supplements but faces regulatory restrictions due to safety concerns .

Research Trends and Patent Landscape

- Methoxy and sulfonyl derivatives (e.g., ) dominate recent synthetic methodologies, reflecting a trend toward functionalized amines in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.